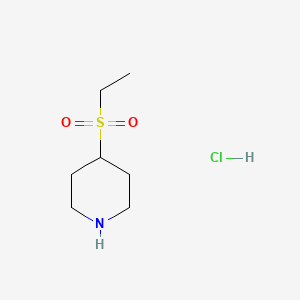

4-(Ethanesulfonyl)piperidine hydrochloride

説明

Historical Context and Discovery

The development of this compound emerged from systematic investigations into sulfonyl-substituted piperidine derivatives during the late 20th and early 21st centuries. Patent literature reveals that ethanesulfonyl-piperidine derivatives were first systematically explored around 2000, with comprehensive structural variations documented in European and Polish patent filings. These early investigations focused on understanding the therapeutic potential of compounds incorporating both piperidine ring systems and sulfonyl functional groups, leading to the identification of this specific derivative as possessing unique pharmacological properties.

The compound received its Chemical Abstracts Service registry number 1147107-63-8, establishing its formal recognition within chemical databases and literature. Initial synthetic approaches to this compound were developed through multi-step procedures involving the functionalization of piperidine precursors with ethanesulfonyl groups, followed by salt formation with hydrochloric acid to enhance stability and solubility characteristics. These early synthetic methodologies laid the foundation for current industrial preparation methods used by chemical suppliers worldwide.

Significance in Organic and Medicinal Chemistry

This compound holds substantial importance within organic chemistry as a versatile building block for complex molecular synthesis. The compound serves as a key intermediate in pharmaceutical development programs, particularly those focused on neurological applications. Its structural framework combines the well-established pharmacophoric properties of piperidine rings with the unique electronic and steric characteristics imparted by the ethanesulfonyl substituent.

Table 1: Chemical Properties and Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C7H16ClNO2S |

| Molecular Weight | 213.73 g/mol |

| CAS Registry Number | 1147107-63-8 |

| IUPAC Name | 4-ethylsulfonylpiperidine;hydrochloride |

| Physical Form | Solid crystalline material |

| SMILES Notation | O=S(C1CCNCC1)(CC)=O.Cl |

The medicinal chemistry significance of this compound extends beyond its role as a synthetic intermediate. Research investigations have demonstrated its potential as an N-methyl-D-aspartate receptor antagonist, suggesting therapeutic applications in neurodegenerative diseases where excitotoxicity plays a pathological role. The sulfonyl functional group enhances the compound's ability to form hydrogen bonds with biological targets, potentially improving binding affinity and selectivity profiles compared to unsubstituted piperidine derivatives.

Industrial applications of this compound include its use in the synthesis of more complex pharmaceutical candidates. The compound's enhanced water solubility, resulting from both the sulfonyl group and hydrochloride salt formation, makes it particularly suitable for biological evaluation studies and formulation development. Chemical suppliers recognize this compound as a valuable research chemical, with applications spanning from academic investigations to industrial drug discovery programs.

Position in Piperidine Derivative Classification Systems

Within the hierarchical classification of heterocyclic compounds, this compound occupies a specific position as a substituted piperidine derivative. The broader piperidine family represents one of the most important classes of nitrogen-containing heterocycles in medicinal chemistry, with the basic piperidine ring consisting of a six-membered saturated ring containing one nitrogen atom and five carbon atoms.

Table 2: Classification Hierarchy and Related Compounds

| Classification Level | Description |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Organoheterocyclic compounds |

| Class | Piperidines |

| Subclass | Sulfonyl-substituted piperidines |

| Specific Compound | This compound |

The compound belongs specifically to the subclass of sulfonyl-substituted piperidines, which represents a growing area of interest in pharmaceutical research. Comparison with structurally related compounds reveals the unique positioning of this derivative within the broader landscape of piperidine chemistry. Related compounds include 4-ethylsulfonyl-1-methyl-4-phenylpiperidine hydrochloride, which shares the ethanesulfonyl substituent but differs in additional substitution patterns.

The sulfonyl substitution pattern at the 4-position of the piperidine ring creates distinct pharmacological properties compared to other substitution positions. This positional specificity influences the compound's three-dimensional structure, affecting its interaction with biological targets and its overall pharmacokinetic profile. Research investigations into structure-activity relationships within this compound class demonstrate that the 4-position sulfonyl substitution provides optimal balance between potency and selectivity for specific biological targets.

特性

IUPAC Name |

4-ethylsulfonylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-2-11(9,10)7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYDVXYNADQRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147107-63-8 | |

| Record name | 4-(ethanesulfonyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Stepwise Synthesis Based on Patent Literature

A key patented process (US Patent 6605723) outlines a multi-step method starting from protected amino acid derivatives, cyclization, benzylation, and decarboxylation to yield piperidine intermediates, which can then be sulfonylated:

| Step | Reaction Description | Conditions and Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization of protected alkoxycarbonylmethyl amino butyric acid derivative via Dieckmann condensation | Apolar aromatic solvent (e.g., toluene), 40–120 °C (preferably 85 °C) | Protected alkyl 3-oxo-piperidine carboxylate salt (hydrochloride) |

| 2 | Benzylation of protected alkyl 3-oxo-piperidine carboxylate salt | Base (e.g., potassium tert-butoxide), solvent (THF, DMF), benzyl bromide | Rac-1,4-dibenzyl-3-oxo-piperidine-4-carboxylic acid ethyl ester |

| 3 | Decarboxylation | Strong acid (e.g., HCl), reflux in ethanol | Rac-1,4-dibenzyl-3-oxo-piperidine hydrochloride |

This sequence yields a key piperidine intermediate that can be further functionalized to introduce the ethanesulfonyl group.

Example Data from Step 3 and 4:

- Benzylation step yielded 99.3% crude product.

- Decarboxylation followed by recrystallization gave 78% yield over two steps.

- Mass spectrometry confirmed product identity with molecular ion peaks at m/z 352 and 280 respectively.

- Melting point of final hydrochloride salt: 202–203 °C.

Sulfonylation to Introduce the Ethanesulfonyl Group

Sulfonylation is typically achieved by reacting the piperidine derivative with ethanesulfonyl chloride or related sulfonylating agents under mild conditions:

- Reaction of 4-benzylpiperidine with 2-chloroethanesulfonyl derivatives in dichloromethane at room temperature for extended periods (e.g., 16 hours).

- Purification by chromatography and recrystallization yields the sulfonylated product.

- Conversion to hydrochloride salt by treatment with hydrochloric acid in ethanol.

Example:

| Reagent | Conditions | Yield | Characterization |

|---|---|---|---|

| 4-Benzylpiperidine + 4-(2-chloro-ethanesulfonyl)-phenol | CH2Cl2, r.t., 16 h | 38% after chromatography and recrystallization | MS m/z 360.2 (M+H)+ |

This method allows direct sulfonylation on the piperidine nitrogen, yielding the target compound or its analogs as hydrochloride salts.

Alternative Synthetic Routes

Other literature suggests substitution reactions on piperidine derivatives with sulfonyl groups introduced via nucleophilic substitution or coupling reactions. For example, substitution at the N–H position of piperidine with ethanesulfonyl moieties can be performed in polar aprotic solvents like DMF using potassium carbonate as a base at elevated temperatures (~90 °C) for 12 hours.

| Method | Starting Material | Key Reactions | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Dieckmann condensation + benzylation + decarboxylation | Protected amino acid derivatives | Cyclization, benzylation, decarboxylation | Toluene 85 °C; THF; reflux HCl/ethanol | ~78% (final steps) | Multi-step, high purity intermediates |

| Sulfonylation of 4-benzylpiperidine | 4-Benzylpiperidine + chloroethanesulfonyl derivative | N-sulfonylation | CH2Cl2, r.t., 16 h | 38% | Direct sulfonylation, moderate yield |

| N-substitution on piperidine | Piperidine + ethanesulfonyl chloride | Nucleophilic substitution | DMF, K2CO3, 90 °C, 12 h | Not specified | Alternative approach, requires optimization |

- The Dieckmann condensation route allows precise control over stereochemistry and functional group placement but involves multiple purification steps.

- Sulfonylation reactions proceed efficiently under mild conditions but may have moderate yields due to competing side reactions.

- Conversion to hydrochloride salts improves crystallinity and stability, facilitating isolation and characterization.

- Mass spectrometry and melting point analyses are standard for confirming product identity.

- Solvent choice (e.g., THF, toluene, dichloromethane) and temperature control are critical to optimize yields and purity.

The preparation of 4-(ethanesulfonyl)piperidine hydrochloride is well documented through multi-step synthetic routes involving cyclization, benzylation, decarboxylation, and sulfonylation. The methods leverage established organic reactions and purification techniques to yield high-purity hydrochloride salts suitable for pharmaceutical applications. Selection of the synthetic route depends on desired scale, purity, and available starting materials.

化学反応の分析

Types of Reactions

4-(Ethanesulfonyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C7H16ClN2O2S

- Molecular Weight : 210.73 g/mol

- Structure : The compound consists of a piperidine ring substituted with an ethanesulfonyl group, which enhances its solubility and interaction with biological targets.

Neuropharmacology

4-(Ethanesulfonyl)piperidine hydrochloride has been explored for its potential as an antagonist of the N-methyl-D-aspartate receptor (NMDA). This receptor is crucial in synaptic plasticity and memory function. Research indicates that this compound selectively inhibits the NR2B subtype of NMDA receptors, which are implicated in neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. The selectivity may reduce the risk of side effects typically associated with broader-spectrum NMDA antagonists.

Cancer Research

Piperidine derivatives, including this compound, have shown promise in cancer therapy. Studies have demonstrated that compounds containing piperidine structures can enhance cytotoxicity against various cancer cell lines. For instance, a study highlighted the use of piperidine derivatives in three-component reactions that yielded products with improved anticancer activity compared to existing treatments .

Case Studies

- Neurodegenerative Disease Models : In animal models, the administration of this compound resulted in reduced excitotoxicity associated with excessive NMDA receptor activation, demonstrating its potential therapeutic effects in conditions like Alzheimer's disease .

- Anticancer Activity : A series of studies have utilized piperidine derivatives to explore their cytotoxic effects on various cancer cell lines. The introduction of the ethanesulfonyl group has been shown to enhance the biological activity of these compounds, leading to promising results in preclinical models .

作用機序

The mechanism of action of 4-(ethanesulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring provides a scaffold that can be modified to enhance binding affinity and selectivity.

類似化合物との比較

Substituent Impact on Polarity and Solubility

- Sulfonyl Groups: Both 4-(ethanesulfonyl)piperidine HCl and 4-[(4-chlorophenyl)sulfonyl]piperidine HCl exhibit elevated polarity due to the sulfonyl moiety.

- Bulky Substituents: The diphenylmethoxy group in 4-(diphenylmethoxy)piperidine HCl drastically reduces water solubility, as noted in its SDS , whereas the ethanesulfonyl group in the target compound likely enhances aqueous solubility.

Steric and Electronic Effects

- Electron-Withdrawing Groups: The ethanesulfonyl (–SO₂C₂H₅) and nitro (–NO₂) groups in 4-[(2-nitrophenoxy)methyl]piperidine HCl increase electrophilicity, favoring nucleophilic substitution or redox reactions.

- Steric Hindrance : Compounds like 4-(4-chlorophenyl)-4-ethylpiperidine HCl exhibit significant steric bulk, which may limit conformational flexibility and alter receptor binding.

生物活性

4-(Ethanesulfonyl)piperidine hydrochloride (4-EPS) is a chemical compound that has garnered attention for its significant biological activity, particularly as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial in synaptic plasticity and memory function, making it a target for therapies aimed at neurodegenerative diseases. The compound's unique structure, featuring a piperidine ring and an ethanesulfonyl group, enhances its solubility and bioavailability, which are critical attributes in drug development.

- Molecular Formula : C7H16ClNO2S

- Molar Mass : 213.73 g/mol

- Structural Characteristics : The piperidine ring is substituted with an ethanesulfonyl group, which contributes to the compound's biological activity through potential hydrogen bonding interactions.

4-EPS primarily functions as an antagonist of the NMDA receptor, specifically inhibiting the NR2B subtype. This selectivity is advantageous as it may reduce side effects commonly associated with broader-spectrum NMDA antagonists. The inhibition of NR2B receptors has implications for treating conditions like Alzheimer's disease and multiple sclerosis by mitigating excitotoxicity caused by excessive NMDA receptor activation.

Biological Activity and Therapeutic Potential

Research highlights several key aspects of 4-EPS's biological activity:

- NMDA Receptor Antagonism : 4-EPS selectively inhibits NR2B receptors, which are implicated in various neurological disorders. This selectivity suggests potential therapeutic applications without significant side effects .

- Lower Pro-arrhythmic Risk : Compared to other NMDA antagonists, 4-EPS has shown a reduced likelihood of inducing pro-arrhythmic activity, making it a safer candidate for therapeutic use.

- Potential for Drug Development : The compound's sulfonyl group can enhance interactions with other molecular targets, suggesting its utility as a scaffold for designing new ligands targeting specific proteins.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Methylsulfonyl)piperidine hydrochloride | C7H16ClNO2S | Exhibits different biological activity profiles |

| 4-(Propansulfonyl)piperidine hydrochloride | C8H18ClNO2S | Increased lipophilicity may enhance blood-brain barrier penetration |

| 4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride | C9H20ClNO2S | Longer alkyl chain may affect pharmacokinetics |

The distinct interaction profile of 4-EPS with NMDA receptors and its lower pro-arrhythmic risk position it favorably among similar compounds.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological profile of this compound:

- In vitro Studies on NMDA Receptor Inhibition : Research demonstrated that 4-EPS effectively inhibits NR2B receptor activity in neuronal cultures, leading to decreased excitotoxicity markers associated with neurodegenerative diseases .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of 4-EPS revealed favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent .

- Safety Profile Evaluation : Comparative studies indicated that 4-EPS has a significantly improved safety profile regarding cardiac arrhythmias compared to traditional NMDA antagonists, making it a promising candidate for further clinical evaluation .

Q & A

Q. What are the common synthetic routes for preparing 4-(Ethanesulfonyl)piperidine hydrochloride?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A representative protocol involves:

- Step 1: Reacting piperidine with ethanesulfonyl chloride in a polar solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine) to form the sulfonylated intermediate.

- Step 2: Hydrochloride salt formation by treating the intermediate with hydrogen chloride gas or concentrated HCl in ethanol.

- Purification: Column chromatography (e.g., silica gel with chloroform:methanol gradients) or recrystallization from ethanol/water mixtures .

Key Parameters:

| Variable | Optimal Condition |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0–25°C (step 1) |

| Reaction Time | 2–4 hours |

Q. How is this compound characterized post-synthesis?

Methodological Answer: Characterization involves:

Q. What are the solubility and stability considerations for this compound under experimental conditions?

Methodological Answer:

- Solubility: Soluble in polar aprotic solvents (DMSO, DMF), partially soluble in methanol/ethanol, and insoluble in hexane.

- Stability:

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Optimization strategies include:

- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Solvent Effects: Replace dichloromethane with THF for better solubility of intermediates.

- Temperature Control: Gradual addition of ethanesulfonyl chloride at 0°C minimizes side reactions (e.g., over-sulfonylation).

- Yield Enhancement: Pilot studies show yields increase from 70% to >85% when using a 1.2:1 molar ratio of ethanesulfonyl chloride to piperidine .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Methodological Answer:

- Case Study: Discrepancies in ¹H NMR shifts may arise from residual solvents or tautomerism.

- Solution 1: Re-crystallize the compound to remove impurities and reacquire spectra.

- Solution 2: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Mass Spectrometry Validation: Cross-check with high-resolution MS (HRMS) to confirm molecular formula .

Q. What are the strategies for modifying the sulfonyl group to study structure-activity relationships (SAR)?

Methodological Answer:

- Functional Group Replacement:

- Biological Assay Design:

- Test modified analogs against target enzymes (e.g., semicarbazide-sensitive amine oxidase, SSAO) to correlate sulfonyl modifications with inhibitory activity .

- Computational Modeling: Use DFT calculations to predict sulfonyl group interactions with active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。